1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide
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Overview
Description
1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide is a synthetic organic compound. It is a bifunctional compound, making it a useful building block chemical . It is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .
Synthesis Analysis
The synthesis of 1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide involves multiple steps. For instance, in the synthesis of vildagliptin, 3-amino-1-adamantanol is reacted with 1-chloroacetyl (S)-2-cyanopyrrolidine in solvent and base to obtain vildagliptin . Another example is the reaction of 2,6-dimethylaniline with chloroacetyl chloride in acetic acid in the presence of sodium acetate .
Molecular Structure Analysis
The molecular structure of 1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide can be represented by the formula: C2H2Cl2O. Its molecular weight is 112.943 . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide can participate in various chemical reactions. For example, it can react with amines, alcohols, and water to generate hydrochloric acid . It can also be used in the synthesis of various other compounds, such as amino acids and peptides.
Physical And Chemical Properties Analysis
1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide is a colorless, crystalline solid that is soluble in water and ethanol. It has a melting point of 93-95°C and a boiling point of 215-217°C.
Scientific Research Applications
Synthesis of Novel Derivatives
Research has demonstrated innovative methods for synthesizing various compounds that could share similarities with the chemical processes involving 1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide. For instance, Ahmed et al. (2018) detailed the synthesis of novel thienopyrazole derivatives through reactions involving chloroacetyl chloride, leading to the creation of chloromethyl pyrimidinone compounds (Ahmed, El-Dean, Zaki, & Radwan, 2018). This method highlights the use of chloroacetyl compounds in synthesizing heterocyclic compounds with potential biological activities.
Antimicrobial and Anticancer Activities
The exploration of antimicrobial and anticancer activities is a significant area of research for compounds synthesized using chloroacetyl intermediates. For example, the study by Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, showing promising antimicrobial activity (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015). Similarly, Atta and Abdel‐Latif (2021) investigated the synthesis and anticancer activity of new thiophene derivatives, which were synthesized using chloroacetamide reagents, indicating the potential of such compounds in developing anticancer therapies (Atta & Abdel‐Latif, 2021).
Mechanism of Action
While the exact mechanism of action for 1’-(Chloroacetyl)-1,4’-bipiperidine-4’-carboxamide is not specified in the search results, compounds with a similar structure, such as those in the benzimidazole family, inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane .
Safety and Hazards
Properties
IUPAC Name |
1-(2-chloroacetyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClN3O2/c14-10-11(18)16-8-4-13(5-9-16,12(15)19)17-6-2-1-3-7-17/h1-10H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOACOKTQUHCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)CCl)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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